dUMP

Description

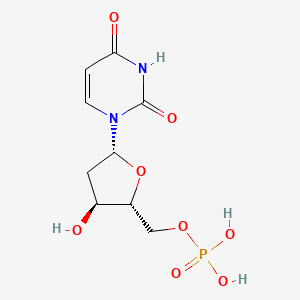

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O8P/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLJPSBLDHEIO-SHYZEUOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35297-30-4, 42155-08-8 (di-hydrochloride salt) | |

| Details | Compound: 5′-Uridylic acid, 2′-deoxy-, homopolymer | |

| Record name | 5′-Uridylic acid, 2′-deoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35297-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 5′-Uridylic acid, 2′-deoxy-, homopolymer | |

| Record name | 2'-Deoxyuridylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20242223 | |

| Record name | 2'-Deoxyuridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dUMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

964-26-1 | |

| Record name | dUMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=964-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyuridylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyuridine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyuridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyuridine 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYURIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J10KFG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dUMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of dUMP in Pyrimidine Metabolism: A Technical Guide

Deoxyuridine monophosphate (dUMP) occupies a critical juncture in pyrimidine (B1678525) metabolism, serving as the direct precursor for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA.[1][2][3] The metabolic pathways governing the synthesis and conversion of dUMP are tightly regulated and represent a key target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the role of dUMP for researchers, scientists, and drug development professionals.

The Synthesis of Deoxyuridine Monophosphate (dUMP)

The cellular pool of dUMP is maintained through three primary metabolic pathways, ensuring a consistent supply for thymidylate synthesis. The contribution of each pathway can vary depending on the cell type and metabolic state.

The three main pathways for dUMP synthesis are:

-

Deamination of dCMP: This is a major route in many organisms, where deoxycytidylate (dCMP) is directly converted to dUMP by the enzyme dCMP deaminase.[4][5]

-

Deamination of dCTP: In this pathway, deoxycytidine triphosphate (dCTP) is first deaminated to deoxyuridine triphosphate (dUTP) by dCTP deaminase.[6] Subsequently, dUTP is hydrolyzed to dUMP by dUTP pyrophosphatase (dUTPase). This dual-enzyme process is crucial for preventing the misincorporation of uracil (B121893) into DNA.

-

Reduction of UDP: Ribonucleotide reductase (RNR) catalyzes the reduction of uridine (B1682114) diphosphate (B83284) (UDP) to deoxyuridine diphosphate (dUDP). dUDP is then phosphorylated to dUTP, which is subsequently hydrolyzed by dUTPase to yield dUMP.[7]

The Conversion of dUMP to dTMP: The Thymidylate Synthase Cycle

The sole de novo pathway for the production of dTMP is the reductive methylation of dUMP, a reaction catalyzed by the enzyme thymidylate synthase (TS).[1][2] This reaction is essential for DNA synthesis and repair.[8] The methyl group is donated by the cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate), which is oxidized to dihydrofolate (DHF) in the process.[2]

The catalytic mechanism of thymidylate synthase is a complex, multi-step process:

-

Substrate Binding: dUMP binds to the active site of TS.[9]

-

Nucleophilic Attack: A conserved cysteine residue in the active site performs a nucleophilic attack on the C6 position of the uracil ring of dUMP, forming a covalent intermediate.[2][9]

-

Ternary Complex Formation: The cofactor, CH2H4folate, binds to this enzyme-dUMP covalent complex.

-

Methyl Group Transfer: The methylene (B1212753) group from CH2H4folate is transferred to the C5 position of the dUMP ring.

-

Hydride Transfer: A hydride is transferred from the tetrahydrofolate ring to the newly attached methyl group.[8]

-

Product Release: The covalent bond between the enzyme and the newly formed dTMP is cleaved, and dTMP and DHF are released.

Regulation of Pyrimidine Metabolism

The biosynthesis of pyrimidines is a highly regulated process to ensure balanced nucleotide pools for cellular needs while conserving energy.[10] Regulation occurs primarily through allosteric feedback inhibition of key enzymes.

-

In Animals: The first committed step is catalyzed by the multifunctional enzyme CAD (Carbamoyl-Phosphate Synthetase II, Aspartate Transcarbamoylase, and Dihydroorotase). CAD is allosterically activated by phosphoribosyl pyrophosphate (PRPP) and ATP, and inhibited by the end-products UDP and UTP.[11][12]

-

In Bacteria: The regulatory control point is Aspartate Transcarbamoylase (ATCase). ATCase is inhibited by the downstream product CTP and, in the presence of CTP, also by UTP.[13][14][15] It is activated by the purine (B94841) nucleotide ATP, which serves to balance the pools of purines and pyrimidines.[16]

The activity of dCMP deaminase is also allosterically regulated, being activated by dCTP and inhibited by dTTP, further ensuring a balanced supply of precursors for DNA synthesis.[4][17]

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in dUMP Metabolism

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Effector | Effect |

| Thymidylate Synthase | Human (recombinant) | dUMP | 3.6 ± 0.4 | 6.7 ± 0.2 | - | - |

| Thymidylate Synthase | E. coli | dUMP | 5.8 ± 0.5 | 6.0 ± 0.2 | - | - |

| dCMP Deaminase | Chlorovirus PBCV-1 | dCMP | 1000 | 110 | dCTP | Activator |

| dCMP Deaminase | Chlorovirus PBCV-1 | dCMP | - | - | dTTP | Inhibitor |

| dCTP Deaminase | Human (CDADC1) | dCTP | 140 ± 10 | 3.5 ± 0.1 | - | - |

| dCTP Deaminase | E. coli | dCTP | - | - | dTTP/dUTP | Inhibitor |

Data compiled from various sources.[3][17][18][19] Note that kinetic parameters can vary based on assay conditions.

Table 2: Intracellular Concentrations of dNTPs in Various Cell Lines

| Cell Line | dATP | dCTP | dGTP | dTTP |

| (pmol/106 cells) | (pmol/106 cells) | (pmol/106 cells) | (pmol/106 cells) | |

| K562 | 14.8 ± 1.2 | 22.5 ± 2.1 | 5.1 ± 0.5 | 32.7 ± 3.5 |

| NB4 | 10.2 ± 1.5 | 15.1 ± 1.8 | 3.9 ± 0.6 | 25.4 ± 3.1 |

| ML-1 | 12.5 ± 1.1 | 18.9 ± 2.0 | 4.5 ± 0.4 | 28.9 ± 2.9 |

| MV4-11 | 9.8 ± 0.9 | 14.2 ± 1.5 | 3.5 ± 0.3 | 23.1 ± 2.5 |

| THP-1 | 11.1 ± 1.3 | 16.8 ± 1.9 | 4.1 ± 0.5 | 26.3 ± 2.8 |

Data from a study using an LC-MS/MS method.[20] Intracellular concentrations of dUMP and dUTP are generally much lower and often below the limit of detection in non-perturbed cells.

Clinical Significance and Drug Development

The essential role of the dUMP-to-dTMP conversion in DNA synthesis makes thymidylate synthase a prime target for anticancer drugs.[2][8] By inhibiting TS, these drugs deplete the cellular pool of dTMP, leading to an accumulation of dUMP and dUTP. This imbalance results in the misincorporation of uracil into DNA, which triggers DNA damage and ultimately leads to "thymineless death" in rapidly proliferating cancer cells.[21]

The most well-known class of TS inhibitors are the fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU). 5-FU is a prodrug that is metabolically converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP is a potent suicide inhibitor of TS, forming a stable ternary complex with the enzyme and CH2H4folate, thereby blocking the binding of dUMP.[22]

Experimental Protocols

Thymidylate Synthase Activity Assay (Tritium Release Method)

This assay measures TS activity by quantifying the release of tritium (B154650) (³H) into water from [5-³H]dUMP during its conversion to dTMP.[23][24][25]

Principle: The hydrogen atom at the C5 position of the dUMP uracil ring is displaced during the methylation reaction. By using [5-³H]dUMP as a substrate, this displaced tritium is released into the aqueous reaction buffer as ³H₂O. The radioactive product (³H₂O) can be separated from the unreacted radioactive substrate ([5-³H]dUMP) and the amount of released tritium is proportional to the enzyme activity.

Detailed Methodology:

-

Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 200 mM TRIS, 100 mM NaF, 15 mM CMP, 20 mM 2-mercaptoethanol, pH 7.4).[25]

-

Homogenize the suspension on ice and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to obtain the cytosolic extract (supernatant).

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, cell lysate (containing a known amount of protein), and the cofactor N5,N10-methylenetetrahydrofolate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, [5-³H]dUMP.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding an equal volume of cold activated charcoal suspension (e.g., 5% charcoal in 0.1 M HCl) to adsorb the unreacted [5-³H]dUMP.[26]

-

Vortex and incubate on ice for 10-20 minutes.

-

Centrifuge at high speed to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer a known volume of the supernatant (containing the ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific activity of TS (e.g., in pmol of ³H released per mg of protein per hour) by comparing the sample counts to a standard curve of known [³H]H₂O radioactivity.

-

Quantification of Intracellular dNTPs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of intracellular dNTPs.[20][27][28]

Principle: Cellular metabolites are extracted and separated using high-performance liquid chromatography (HPLC). The separated dNTPs are then ionized and detected by a tandem mass spectrometer based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

Detailed Methodology:

-

Cell Extraction:

-

Rapidly harvest a known number of cells (e.g., 10 x 10⁶) and quench metabolic activity by washing with ice-cold PBS.[20]

-

Extract the nucleotides by adding a cold extraction solvent (e.g., 60-80% methanol (B129727) or an acid like trichloroacetic acid).

-

Incubate on ice to allow for complete cell lysis and protein precipitation.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the nucleotides.

-

-

Sample Preparation:

-

Dry the supernatant, for example, using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

-

Include internal standards (e.g., stable isotope-labeled dNTPs) to correct for extraction losses and matrix effects.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto an HPLC system. Separation is often achieved using a porous graphitic carbon or a similar reverse-phase column with a gradient elution.[27][29] A typical mobile phase could consist of ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile.[29]

-

Mass Spectrometry: The eluent from the HPLC is directed to the mass spectrometer, typically a triple quadrupole instrument.

-

The instrument is operated in negative ion mode using electrospray ionization (ESI).

-

dNTPs are quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the parent dNTP) is selected and fragmented, and a specific product ion is monitored. This provides high specificity.

-

-

Data Analysis:

-

Generate standard curves for each dNTP using known concentrations of standards.

-

Quantify the amount of each dNTP in the samples by comparing their peak areas to the standard curves.

-

Normalize the results to the initial cell number to report the concentration in units such as pmol per 10⁶ cells.[20]

-

References

- 1. Modeling allosteric regulation of de novo pyrimidine biosynthesis in Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 2. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 3. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DCMP Deaminase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. dCTP deaminase - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]

- 9. Structures of human thymidylate synthase R163K with dUMP, FdUMP and glutathione show asymmetric ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 11. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 13. From feedback inhibition to allostery: the enduring example of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Allosteric Proteins-ATCase [jove.com]

- 16. CHEM 440 - ATCase [guweb2.gonzaga.edu]

- 17. Chloroviruses encode a bifunctional dCMP-dCTP deaminase that produces two key intermediates in dTTP formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Activity and structure of human (d)CTP deaminase CDADC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 26. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 28. benchchem.com [benchchem.com]

- 29. iscrm.uw.edu [iscrm.uw.edu]

The Pivotal Role of Deoxyuridine Monophosphate in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyuridine monophosphate (dUMP) stands at a critical metabolic crossroads, serving as the direct precursor for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA replication and repair. The enzymatic conversion of dUMP to dTMP, catalyzed by thymidylate synthase (TS), is the sole intracellular source of de novo thymidylate. Consequently, this pathway is a well-established target for chemotherapeutic agents. This technical guide provides an in-depth exploration of the function of dUMP in DNA replication, detailing its biosynthesis, enzymatic conversion, and the profound consequences of its accumulation. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core metabolic and experimental pathways to support researchers and professionals in drug development.

Introduction

The fidelity of DNA replication is paramount for cellular viability and genetic integrity. This process necessitates a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. Deoxyuridine monophosphate (dUMP) is a non-canonical deoxyribonucleotide that plays a central, albeit transient, role in nucleotide metabolism as the immediate precursor to dTMP.[1][2] The methylation of dUMP to dTMP is a crucial step, as it distinguishes thymine (B56734) from uracil (B121893), the latter of which is typically found in RNA. The enzyme responsible for this conversion, thymidylate synthase (TS), is a focal point of interest in cancer biology and pharmacology.[3]

Inhibition of TS leads to an accumulation of dUMP and its phosphorylated derivative, deoxyuridine triphosphate (dUTP).[4] Elevated dUTP levels can result in the misincorporation of uracil into DNA by DNA polymerases, a form of DNA damage that triggers a complex cellular response.[5][6] This guide delves into the multifaceted role of dUMP in DNA replication, the enzymatic pathways governing its metabolism, and the implications for cancer therapy.

Biosynthesis of Deoxyuridine Monophosphate (dUMP)

Cells can generate dUMP through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis

The de novo pathway constructs pyrimidine (B1678525) nucleotides from simple precursor molecules.[7][8] The synthesis of dUMP via this route involves a series of enzymatic steps, beginning with the formation of uridine (B1682114) monophosphate (UMP). UMP is then phosphorylated to uridine diphosphate (B83284) (UDP), which is subsequently reduced by ribonucleotide reductase to form deoxyuridine diphosphate (dUDP).[1][9] Finally, dUDP can be converted to dUMP. There are three main routes to synthesize dUMP from ribonucleotides:

-

From dCTP: dCTP is deaminated to dUTP by dCTP deaminase, followed by the hydrolysis of dUTP to dUMP by dUTPase.[10]

-

From dCMP: dCMP is directly deaminated to dUMP by dCMP deaminase.[10][11]

-

From UDP: UDP is reduced to dUDP by ribonucleotide reductase, which is then phosphorylated to dUTP. dUTPase then hydrolyzes dUTP to dUMP.[10][12]

Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and nucleobases from the degradation of nucleic acids or from extracellular sources.[7][13] In this pathway, deoxyuridine can be phosphorylated by thymidine (B127349) kinase to form dUMP.[11][14] This pathway is particularly important in cells that have a limited capacity for de novo synthesis.

The Critical Conversion: dUMP to dTMP

The methylation of dUMP to dTMP is catalyzed by thymidylate synthase (TS) and is the sole de novo source of thymidylate for DNA synthesis.[4][15][16] This reaction is a critical rate-limiting step in DNA biosynthesis.[15]

The reaction involves the transfer of a methyl group from N⁵,N¹⁰-methylenetetrahydrofolate to the 5-position of the uracil ring of dUMP.[15] This process also involves the reduction of the methylene (B1212753) group, with the tetrahydrofolate cofactor being oxidized to dihydrofolate. Dihydrofolate must then be reduced back to tetrahydrofolate by dihydrofolate reductase (DHFR) to participate in another round of synthesis.[14]

Quantitative Data on Key Enzymes

The kinetics of the enzymes involved in dUMP metabolism are crucial for understanding the regulation of this pathway and for the development of effective inhibitors.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Thymidylate Synthase | dUMP | 5 | - | Saccharomyces cerevisiae | [7] |

| Thymidylate Synthase | dUMP | 1.2 x 10⁻⁵ M | - | Lactobacillus casei | [17] |

| Thymidylate Synthase | dUMP | 1.46 - 8.22 | - | Human Colon Cancer Cell Lines | [18] |

| dUTPase | dUTP | 3 x 10⁻⁶ M | 9.17 | HeLa S3 cells | [19] |

| dUTPase | dUTP | ~0.1 | 6 - 9 | Escherichia coli | [8] |

| dUTPase | dUTP | 0.66 | 12.3 | Campylobacter jejuni | [20] |

| Uracil-DNA Glycosylase | Uracil in DNA | - | - | Human/E. coli/HSV-1 | [21] |

Note: kcat values are not always reported in the same units or under the same conditions, hence the variability in the table.

Consequences of dUMP/dUTP Accumulation

Uracil Misincorporation into DNA

Inhibition of thymidylate synthase leads to a depletion of dTTP pools and a concomitant accumulation of dUTP.[22][23] DNA polymerases cannot efficiently distinguish between dTTP and dUTP, leading to the misincorporation of uracil into newly synthesized DNA in place of thymine.[5] The extent of uracil incorporation is influenced by the intracellular dUTP/dTTP ratio.[24]

DNA Repair and Strand Breaks

The presence of uracil in DNA is recognized as damage and is targeted for removal by the base excision repair (BER) pathway.[6][25][26] The process is initiated by uracil-DNA glycosylase (UDG), which cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[21][25] This AP site is then processed by other enzymes in the BER pathway, leading to the removal of the baseless sugar and the insertion of the correct nucleotide.

However, in the presence of high dUTP levels, the repair process can become futile. The gap-filling synthesis step of BER may re-incorporate uracil, leading to a cycle of excision and repair that can result in the accumulation of DNA single-strand breaks.[5][27] If two such breaks occur in close proximity on opposite strands, a double-strand break can form, which is a more severe form of DNA damage.[27]

Role in Drug Development

The critical role of the dUMP-to-dTMP conversion makes thymidylate synthase a prime target for anticancer drugs.[3]

5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that targets the thymidylate synthesis pathway.[3] 5-FU is a prodrug that is converted intracellularly to several active metabolites, including 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase.[15] By binding to the enzyme, FdUMP blocks the conversion of dUMP to dTMP, leading to thymidineless death in rapidly dividing cancer cells.[3]

Experimental Protocols

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This protocol is adapted from previously described methods for measuring TS activity.[28][29]

Principle: This assay measures the release of tritium (B154650) (³H) from [5-³H]-dUMP as it is converted to dTMP. The tritium is released into the aqueous solvent and can be quantified by liquid scintillation counting after removal of the unreacted substrate.

Materials:

-

Cell or tissue homogenate

-

Homogenization buffer: 50 mM Tris-HCl (pH 7.3), 2 mM dithiothreitol (B142953) (DTT)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT

-

Substrate solution: [5-³H]-dUMP (specific activity ~599 GBq/mmol)

-

Cofactor solution: Methylene tetrahydrofolic acid

-

Stop solution: 10% activated charcoal suspension in 4% trichloroacetic acid

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Sample Preparation: Homogenize tissue or cell pellets in ice-cold homogenization buffer. Centrifuge at 105,000 x g for 1 hour at 4°C. Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, cofactor solution, and cytosolic extract. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding the [5-³H]-dUMP substrate solution.

-

Incubation: Incubate the reaction mixture at 37°C. Take aliquots at different time points (e.g., 10, 20, and 30 minutes).

-

Stop Reaction: Immediately stop the reaction by adding the aliquot to the charcoal suspension. The charcoal will bind the unreacted [5-³H]-dUMP.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer a portion of the supernatant, which contains the released ³H₂O, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the rate of tritium release and normalize it to the protein concentration to determine the TS activity (e.g., in pmol/min/mg protein).

Quantification of Intracellular Nucleotide Pools by HPLC-MS

This protocol is a generalized procedure based on methods for analyzing nucleotide pools.[14][25][30]

Principle: This method uses High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and quantify intracellular nucleotides.

Materials:

-

Cultured cells

-

Cold extraction solution (e.g., 60% methanol (B129727) or a solution containing acetonitrile, methanol, and water)

-

HPLC system with a suitable column (e.g., C18 reverse-phase or HILIC)

-

Mass spectrometer

-

Nucleotide standards (dUMP, dUTP, dTTP, etc.)

Procedure:

-

Cell Harvesting and Extraction: Rapidly harvest cells and quench metabolic activity. Extract the nucleotides using a cold extraction solution.

-

Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant contains the nucleotide pool.

-

HPLC Separation: Inject the sample into the HPLC system. Use an appropriate gradient of mobile phases to separate the different nucleotides based on their physicochemical properties.

-

MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio of the nucleotides of interest.

-

Quantification: Create a standard curve using known concentrations of nucleotide standards. Quantify the amount of each nucleotide in the sample by comparing its peak area to the standard curve.

Determination of Uracil Content in DNA (Comet Assay Modification)

This is a conceptual protocol based on the principles of the Comet assay and uracil excision.[15]

Principle: The Comet assay (single-cell gel electrophoresis) can be adapted to detect uracil in DNA. By treating the embedded cells with Uracil-DNA Glycosylase (UDG), uracil bases are excised, creating AP sites. These sites are then converted to strand breaks by an AP endonuclease, and the resulting DNA fragmentation is visualized and quantified.

Materials:

-

Single-cell suspension

-

Low-melting-point agarose (B213101)

-

Microscope slides

-

Lysis solution

-

Uracil-DNA Glycosylase (UDG)

-

AP endonuclease

-

Alkaline electrophoresis buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Embedding: Mix the single-cell suspension with low-melting-point agarose and cast it onto a microscope slide.

-

Lysis: Lyse the cells to remove membranes and most proteins, leaving the nuclear DNA embedded in the agarose.

-

Enzymatic Digestion: Treat the slides with UDG to excise uracil bases, followed by treatment with an AP endonuclease to create strand breaks at the resulting AP sites.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. The fragmented DNA will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Quantification: Use image analysis software to measure the amount of DNA in the comet tail relative to the head. The "tail moment" is a common metric used to quantify the level of DNA damage (in this case, indicative of uracil content).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathways for the synthesis and conversion of dUMP.

Caption: Pathway of uracil misincorporation and subsequent repair.

Caption: Experimental workflow for the thymidylate synthase tritium release assay.

Conclusion

Deoxyuridine monophosphate is a pivotal metabolite in DNA replication, primarily serving as the precursor for dTMP synthesis. The regulation of its metabolism, particularly its conversion by thymidylate synthase, is essential for maintaining the fidelity of DNA replication. Perturbations in this pathway, whether through genetic defects or pharmacological inhibition, can lead to significant DNA damage and cell death, a principle that is effectively exploited in cancer chemotherapy. A thorough understanding of the quantitative aspects of dUMP metabolism and the availability of robust experimental protocols are crucial for advancing research and developing novel therapeutic strategies that target this fundamental cellular process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidylate synthetase from Saccharomyces cerevisiae. Purification and enzymic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic characterization of dUTPase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and thermodynamic characterization of dUTP hydrolysis by Plasmodium falciparum dUTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. A kinetic analysis of substrate recognition by uracil-DNA glycosylase from herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Induction of DNA strand breaks is critical to predict the cytotoxicity of gemtuzumab ozogamicin against leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 17. Thymidylate synthetase catalyzed exchange of tritiumfrom [5-3H]-2'-deoxyuridylate for protons of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Purification and properties of the deoxyuridine triphosphate nucleotidohydrolase enzyme derived from HeLa S3 cells. Comparison to a distinct dUTP nucleotidohydrolase induced in herpes simplex virus-infected HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. prospecbio.com [prospecbio.com]

- 24. Abundant Non-canonical dUTP Found in Primary Human Macrophages Drives Its Frequent Incorporation by HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of apoptosis, uracil incorporation, DNA strand breaks, and sister chromatid exchanges under conditions of thymidylate deprivation in a model of BER deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The role of protein dynamics in thymidylate synthase catalysis: Variants of conserved dUMP-binding Tyr-261 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Clinical implications of thymidylate synthetase, dihydropyrimidine dehydrogenase and orotate phosphoribosyl transferase activity levels in colorectal carcinoma following radical resection and administration of adjuvant 5-FU chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode | Lund University [lunduniversity.lu.se]

The Biochemical Conversion of dUMP to dTMP: A Cornerstone of DNA Synthesis and a Prime Target in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) represents a critical juncture in cellular metabolism, providing the sole intracellular pathway for the production of one of the four essential building blocks of DNA. The intricate and highly regulated enzymatic machinery governing this conversion has profound implications for cell proliferation, genome integrity, and the development of therapeutic agents, particularly in the field of oncology. This technical guide provides a comprehensive overview of the core biochemical pathway, including detailed enzymatic mechanisms, quantitative kinetic data, experimental protocols, and the complex regulatory networks that control this vital process.

The Core Biochemical Pathway: A Triad of Enzymatic Activity

The conversion of dUMP to dTMP is not a singular event but rather a cyclical process involving the coordinated action of three key enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Serine Hydroxymethyltransferase (SHMT).

Thymidylate Synthase (TS) stands as the central catalyst in this pathway, performing the direct methylation of dUMP.[1] This reaction is unique in folate metabolism as it involves both the transfer of a one-carbon unit from N5,N10-methylenetetrahydrofolate (CH2-THF) and the subsequent reduction of this cofactor to 7,8-dihydrofolate (DHF).[1] The enzyme, typically a homodimer of 30-35 kDa subunits, utilizes a conserved cysteine residue in its active site to form a covalent intermediate with dUMP, facilitating the methyl transfer.[1]

Dihydrofolate Reductase (DHFR) is essential for regenerating the tetrahydrofolate (THF) pool. It catalyzes the NADPH-dependent reduction of DHF, the product of the TS reaction, back to THF.[2] This step is crucial for maintaining the supply of reduced folates necessary for continued dTMP synthesis and other one-carbon metabolic processes.[3]

Serine Hydroxymethyltransferase (SHMT) replenishes the one-carbon donor, CH2-THF. This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the reversible conversion of serine and THF to glycine (B1666218) and CH2-THF.[4] This reaction provides the primary source of one-carbon units for dTMP synthesis.[5]

Below is a diagram illustrating the interconnectedness of these enzymatic reactions.

Quantitative Analysis: Enzyme Kinetics and Metabolite Concentrations

The efficiency and regulation of the dUMP to dTMP pathway are dictated by the kinetic properties of its constituent enzymes and the intracellular concentrations of substrates and products.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for human Thymidylate Synthase, Dihydrofolate Reductase, and Serine Hydroxymethyltransferase. It is important to note that these values can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Table 1: Kinetic Parameters of Human Thymidylate Synthase (TS)

| Substrate/Cofactor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| dUMP | 3 - 10 | 5 - 10 | 5 x 105 - 3.3 x 106 | [6][7] |

| (6R)-CH2-THF | 10 - 30 | 5 - 10 | 1.7 x 105 - 1 x 106 | [6][7] |

Table 2: Kinetic Parameters of Human Dihydrofolate Reductase (DHFR)

| Substrate/Cofactor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Dihydrofolate (DHF) | 0.1 - 1.0 | 12 - 30 | 1.2 x 107 - 3 x 108 | [8][9] |

| NADPH | 1 - 5 | 12 - 30 | 2.4 x 106 - 3 x 107 | [8][9] |

Table 3: Kinetic Parameters of Human Serine Hydroxymethyltransferase (SHMT1 - cytosolic, SHMT2 - mitochondrial)

| Enzyme | Substrate/Cofactor | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| SHMT1 | L-Serine | 0.5 - 2.0 | 20 - 40 | 1 x 104 - 8 x 104 | [10][11] |

| Tetrahydrofolate | 0.05 - 0.2 | 20 - 40 | 1 x 105 - 8 x 105 | [10][11] | |

| SHMT2 | L-Serine | 0.2 - 0.8 | 1 - 5 | 1.25 x 103 - 2.5 x 104 | [10][11] |

| Tetrahydrofolate | 0.1 - 0.4 | 1 - 5 | 2.5 x 103 - 5 x 104 | [10][11] |

Intracellular Metabolite Concentrations

The intracellular concentrations of the substrates and products of this pathway are tightly regulated and can fluctuate based on the cell cycle stage and metabolic state. The table below provides approximate concentration ranges reported in various mammalian cell types.

Table 4: Approximate Intracellular Concentrations of Key Metabolites

| Metabolite | Concentration Range | Cell Type/Condition | Reference |

| dUMP | Low, often undetectable | Varies | [12] |

| dTMP | Varies with cell cycle | Varies | [12] |

| Tetrahydrofolate (THF) | 1 - 10 µM | Mammalian cells | [4][13] |

| Dihydrofolate (DHF) | Low, tightly regulated | Mammalian cells | [14] |

| 5,10-Methylene-THF | 2 pmol/mg protein | MCF-7 cells | [13] |

| Serine | 0.5 - 2 mM | Varies | [3][15] |

| Glycine | 0.2 - 1 mM | Varies | [3][16] |

Regulatory Mechanisms: Orchestrating dTMP Synthesis

The synthesis of dTMP is intricately regulated at multiple levels to ensure a balanced supply of nucleotides for DNA replication and repair, particularly during the S phase of the cell cycle.

Transcriptional Regulation

The expression of the genes encoding TS and DHFR is cell cycle-dependent, with a significant increase at the G1/S boundary.[15][17] This is primarily mediated by the E2F family of transcription factors , which are, in turn, controlled by the retinoblastoma (Rb) tumor suppressor protein.[15] In quiescent cells, hypophosphorylated Rb binds to E2F, repressing transcription. As cells progress into the S phase, Rb is phosphorylated by cyclin-dependent kinases (CDKs), releasing E2F to activate the transcription of genes required for DNA synthesis, including TYMS and DHFR.[15] The transcription factor Sp1 also plays a crucial role in maintaining the basal and regulated expression of the DHFR gene.[1]

The expression of SHMT2 has been shown to be regulated by the NRF2-ATF4 signaling pathway , which is involved in the cellular response to oxidative stress.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Endothelial human dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trafficking of Intracellular Folates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ymdb.ca [ymdb.ca]

- 6. Serum 5-Methyltetrahydrofolate Status Is Associated with One-Carbon Metabolism-Related Metabolite Concentrations and Enzyme Activity Indicators in Young Women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid measurement of intracellular unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The intracellular content of dihydrofolate reductase: possibilities for control and implications for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 18. pnas.org [pnas.org]

An In-depth Technical Guide to Deoxyuridine Monophosphate (dUMP): Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyuridine monophosphate (dUMP), a central molecule in nucleotide metabolism, serves as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), an essential component of DNA. The enzymatic conversion of dUMP to dTMP, catalyzed by thymidylate synthase, represents a critical and rate-limiting step in DNA biosynthesis, making it a key target for cancer chemotherapy. This guide provides a comprehensive overview of the structure, chemical properties, and biological role of dUMP, along with detailed experimental protocols for its study.

Chemical Structure and Properties

Deoxyuridine monophosphate is a deoxyribonucleotide composed of a deoxyribose sugar, a uracil (B121893) nucleobase, and a single phosphate (B84403) group attached to the 5' carbon of the sugar.

Quantitative Chemical Data

A summary of the key chemical and physical properties of dUMP is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₃N₂O₈P | [1] |

| Molecular Weight | 308.18 g/mol | [1] |

| pKa (Phosphate Group) | ~1 (first dissociation), ~6.0-6.4 (second dissociation) | [2][3] |

| pKa (Uracil Moiety) | ~9.3-9.5 | [2][4] |

| Solubility (Disodium Salt) | 50 mg/mL in water | [5] |

Biological Role and Signaling Pathways

The primary biological significance of dUMP lies in its role as the substrate for thymidylate synthase in the de novo synthesis of dTMP. This reaction is the sole intracellular source of thymidine (B127349) nucleotides, which are crucial for DNA replication and repair.

The thymidylate synthesis pathway is a central process in nucleotide metabolism. It begins with the conversion of uridine (B1682114) monophosphate (UMP) to deoxyuridine diphosphate (B83284) (dUDP), which is then dephosphorylated to dUMP. Thymidylate synthase then catalyzes the methylation of dUMP to dTMP, using N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor.

Experimental Protocols

The study of dUMP and its metabolic pathway is crucial for understanding cell proliferation and for the development of therapeutic agents. Below are detailed methodologies for the quantification of dUMP and the assay of thymidylate synthase activity.

Quantification of Intracellular dUMP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of dUMP from cultured cells.

3.1.1. Materials and Reagents

-

Cultured cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

60% methanol (B129727), pre-chilled to -20°C

-

Internal standard (e.g., a stable isotope-labeled dUMP)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0

-

Mobile Phase B: 100% Methanol

-

dUMP standard solutions of known concentrations

3.1.2. Sample Preparation

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Extraction: Add a defined volume of pre-chilled 60% methanol to the cell pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Internal Standard Spiking: Add a known amount of the internal standard to each sample.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a known volume of Mobile Phase A.

3.1.3. HPLC Analysis

-

Column Equilibration: Equilibrate the C18 column with Mobile Phase A at a constant flow rate.

-

Injection: Inject a defined volume of the reconstituted sample onto the column.

-

Elution: Use a gradient elution program, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the nucleotides.

-

Detection: Monitor the absorbance at 260 nm.

-

Quantification: Identify the dUMP peak based on its retention time compared to the dUMP standard. Quantify the amount of dUMP by integrating the peak area and comparing it to the standard curve, normalizing to the internal standard.

Spectrophotometric Assay of Thymidylate Synthase Activity

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction.

3.2.1. Materials and Reagents

-

Purified thymidylate synthase or cell lysate containing the enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 10 mM β-mercaptoethanol

-

dUMP solution

-

N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-THF) solution

-

Spectrophotometer capable of reading at 340 nm

3.2.2. Assay Procedure

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the Assay Buffer, dUMP, and CH₂-THF.

-

Enzyme Addition: Initiate the reaction by adding a known amount of thymidylate synthase or cell lysate to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.

-

Rate Calculation: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Activity Calculation: Calculate the enzyme activity using the molar extinction coefficient of DHF at 340 nm.

References

Cellular Regulation of dUMP Pools: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Degradation, and Pharmacological Modulation of a Critical DNA Precursor

Deoxyuridine monophosphate (dUMP) stands at a critical metabolic crossroads, serving as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA replication and repair. The tightly regulated intracellular concentration of dUMP is paramount for maintaining genomic integrity. Dysregulation of dUMP pools is implicated in various pathological states, including cancer, and is a key target for several chemotherapeutic agents. This technical guide provides a comprehensive overview of the cellular mechanisms governing dUMP homeostasis, detailed experimental protocols for its study, and quantitative data to support further research and drug development in this area.

The Metabolic Nexus: dUMP Synthesis and Degradation Pathways

The cellular dUMP pool is maintained through a delicate balance of multiple synthesis and degradation pathways, involving a series of key enzymes. These pathways can be broadly categorized as de novo synthesis, where dUMP is created from simpler precursors, and salvage pathways, which recycle existing nucleosides and nucleotides.

De Novo Synthesis of dUMP

There are three primary routes for the de novo synthesis of dUMP:

-

The dCMP Deaminase Pathway: In eukaryotes and gram-positive bacteria, the most common pathway involves the deamination of deoxycytidine monophosphate (dCMP) to dUMP, a reaction catalyzed by dCMP deaminase (DCTD) .[1] This enzyme is subject to allosteric regulation, being activated by dCTP and inhibited by dTTP, thus ensuring a balanced supply of pyrimidine (B1678525) nucleotides.[2][3][4][5]

-

The dCTP Deaminase Pathway: Gram-negative bacteria, such as E. coli, primarily utilize a pathway initiated by dCTP deaminase (Dcd) , which converts deoxycytidine triphosphate (dCTP) to deoxyuridine triphosphate (dUTP).[1] Subsequently, dUTP pyrophosphatase (dUTPase or DUT) hydrolyzes dUTP to dUMP and pyrophosphate.[1][6] This pathway accounts for approximately 75-80% of the de novo dUMP synthesis in E. coli.

-

The Ribonucleotide Reductase Pathway: This pathway begins with the reduction of either uridine (B1682114) diphosphate (B83284) (UDP) or uridine triphosphate (UTP) to their deoxy forms (dUDP or dUTP) by ribonucleotide reductase (RNR) .[1] If dUDP is formed, it is subsequently phosphorylated to dUTP. Finally, dUTPase hydrolyzes dUTP to generate dUMP.[1]

Salvage Pathways

Cells can also generate dUMP through salvage pathways that recycle deoxyuridine. Deoxyuridine can be phosphorylated by thymidine kinase (TK) to form dUMP. This pathway is particularly important for cells to utilize exogenous deoxyuridine or deoxyuridine produced from the breakdown of DNA.

Consumption of dUMP

The primary fate of dUMP is its conversion to dTMP through a methylation reaction catalyzed by thymidylate synthase (TS) .[7] This reaction is a critical step in DNA synthesis and is a major target for cancer chemotherapy.

Key Enzymes and Their Regulation

The enzymes involved in dUMP metabolism are tightly regulated to ensure a balanced supply of nucleotides for DNA synthesis while preventing the accumulation of potentially mutagenic intermediates like dUTP.

dCMP Deaminase (DCTD)

-

Function: Catalyzes the conversion of dCMP to dUMP.[8]

-

Regulation: Allosterically activated by dCTP and inhibited by dTTP.[2][3][4][5] This feedback mechanism is crucial for maintaining the appropriate ratio of pyrimidine deoxyribonucleotides.

dCTP Deaminase (Dcd)

-

Function: Converts dCTP to dUTP, a key step in the primary dUMP synthesis pathway in gram-negative bacteria.[1]

-

Regulation: The activity of this enzyme can be influenced by the intracellular concentrations of its substrate, dCTP.

dUTP Pyrophosphatase (dUTPase)

-

Function: Hydrolyzes dUTP to dUMP and pyrophosphate, thereby preventing the misincorporation of uracil (B121893) into DNA and providing the substrate for thymidylate synthase.[6]

-

Regulation: Its activity is crucial for maintaining a low dUTP/dTTP ratio.

Thymidylate Synthase (TS)

-

Function: Catalyzes the methylation of dUMP to form dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor.[7]

-

Regulation: The activity of TS is a critical determinant of the rate of DNA synthesis and is a primary target for chemotherapeutic drugs like 5-fluorouracil.

Quantitative Data on Enzyme Kinetics and Nucleotide Pools

Understanding the quantitative aspects of dUMP metabolism is essential for developing effective therapeutic strategies. The following tables summarize key kinetic parameters of the enzymes involved and the intracellular concentrations of dUMP in various cell types.

Enzyme Kinetic Parameters

| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax or kcat | Allosteric Activators | Allosteric Inhibitors | Reference(s) |

| dCMP Deaminase | Human (Leukemia CCRF-CEM cells) | dCMP | exhibits sigmoidal kinetics | - | dCTP | dTTP | [9] |

| dCMP Deaminase | Human (HeLa cells) | dCMP | - | - | dCTP (10-fold increase) | dTTP (50% inhibition at 1.5 µM) | [10] |

| dCTP Deaminase (CDADC1) | Human | dCTP | Khalf = 160 ± 20 | kcat = 1.3 ± 0.05 s-1 | - | - | [1] |

| dCTP Deaminase (CDADC1) | Human | dCMP | Khalf = 400 ± 100 | kcat = 0.03 ± 0.004 s-1 | - | - | [1] |

| dUTPase | Human | dUTP | 2.5 | - | - | - | [6] |

| dUTPase | Dugesia ryukyuensis | dUTP | 4.0 | 20.2 µM s-1 | - | - | [11] |

| Thymidylate Synthase | Human (recombinant) | dUMP | - | - | - | - | [9] |

Intracellular dUMP Concentrations

| Cell Line | Cell Type | Condition | dUMP Concentration (pmol/106 cells) | Reference(s) |

| HCT116 | Human Colon Cancer | Log-phase growth | Not explicitly quantified, but detectable | [12] |

| P1534 | Mouse Ascites Tumor | Untreated | Baseline levels | [13][14] |

| S-180 | Mouse Sarcoma | Untreated | Low baseline | [15] |

| Hep-2 | Human Laryngeal Carcinoma | Untreated | Low baseline | [15] |

| HEK-EV | Human Embryonic Kidney | Untreated | 1.21 ± 0.07 (intracellular space in µl/106 cells) | [16] |

| HEK-OCT1 | Human Embryonic Kidney | Untreated | 1.25 ± 0.06 (intracellular space in µl/106 cells) | [16] |

Effects of Chemotherapeutic Agents on dUMP Pools

| Drug | Cell Line | Concentration | Treatment Duration | Effect on dUMP/dNTP Pools | Reference(s) |

| 5-Fluorouracil | P1534 (ascites tumor) | 50 or 100 mg/kg | Various | Progressive accumulation of dUMP | [13][14][17] |

| 5-Fluorouracil | S-180 | > 3 µM | 3 hours | Significant increase in dUMP | [15] |

| 5-Fluorouracil | Hep-2 | > 30 µM | 3 hours | Significant increase in dUMP | [15] |

| 5-Fluorodeoxyuridine | HCT116 | 2 µM | 6 hours | 90% depletion of dTTP, 75% reduction in dCTP, 55% reduction in dGTP | [12] |

| Methotrexate (B535133) | Human Lymphocytes | - | - | Fall in dTTP pool (38-88%), rise in dATP pool (24-185%) | [18] |

| Methotrexate | CEM (T cell line) | 1 µM | - | Almost complete block of de novo purine (B94841) synthesis | [19] |

| Methotrexate | Normal T cells | 1 µM | - | >50% reduction in de novo adenosine (B11128) and guanosine (B1672433) pools | [19] |

Experimental Protocols

Accurate measurement of dUMP pools and the activity of related enzymes is crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Intracellular dUMP Pools by LC-MS/MS

Principle: This method utilizes liquid chromatography to separate intracellular nucleotides, followed by tandem mass spectrometry for sensitive and specific quantification of dUMP.

Protocol:

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency (typically 80-90%).

-

For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS).

-

Harvest cells by scraping in a minimal volume of ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.

-

Count cells to determine the cell number per sample.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in 500 µL of ice-cold 80% methanol.

-

Vortex vigorously for 1 minute.

-

Incubate on dry ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial mobile phase.

-

Inject a defined volume (e.g., 5-10 µL) onto a reverse-phase or HILIC column.

-

Use a gradient elution with appropriate mobile phases (e.g., an aqueous phase with an ion-pairing agent or buffer and an organic phase like acetonitrile).

-

Couple the LC system to a triple quadrupole mass spectrometer operating in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for dUMP (e.g., m/z 307.0 -> m/z 79.0).

-

Quantify dUMP by comparing the peak area to a standard curve generated with known concentrations of a dUMP standard.

-

-

Data Normalization:

-

Normalize the quantified dUMP amount to the cell number to obtain the concentration in pmol/106 cells.

-

dCMP Deaminase Activity Assay

Principle: This spectrophotometric assay measures the decrease in absorbance at 287 nm as dCMP is converted to dUMP.

Protocol:

-

Enzyme Preparation:

-

Prepare a cell lysate or purified enzyme solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT).

-

-

Reaction Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

2 mM DTT

-

Varying concentrations of dCMP (substrate)

-

(Optional) Allosteric effectors: dCTP (activator) or dTTP (inhibitor) at desired concentrations.

-

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the decrease in absorbance at 287 nm for a set period (e.g., 10-20 minutes) using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation or a sigmoidal model for allosteric enzymes.

-

dUTPase Activity Assay

Principle: This assay measures the release of inorganic pyrophosphate (PPi) from the hydrolysis of dUTP, which is then quantified using a Malachite Green-based colorimetric method.

Protocol:

-

Enzyme Preparation:

-

Prepare a cell lysate or purified enzyme solution.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing 75 mM HEPES pH 7.5, 250 mM NaCl, and 5 mM MgCl2.

-

Add 0.01 U of inorganic pyrophosphatase to the reaction buffer to convert PPi to two molecules of inorganic phosphate (B84403) (Pi).

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme preparation to the reaction buffer.

-

Initiate the reaction by adding varying concentrations of dUTP.

-

Incubate at 37°C.

-

At different time points, stop the reaction by adding a Malachite Green development solution.

-

After a 10-minute incubation at room temperature, measure the absorbance at 630 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a phosphate standard.

-

Calculate the amount of Pi produced in each reaction.

-

Determine the initial velocity of the reaction and calculate the kinetic parameters (Km and Vmax).[9]

-

Visualizing the Regulatory Network

The intricate relationships between the various components of dUMP metabolism can be visualized using diagrams. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Signaling Pathways in dUMP Metabolism

Figure 1: Overview of dUMP synthesis and consumption pathways.

Experimental Workflow for dUMP Quantification

Figure 2: Workflow for quantifying intracellular dUMP pools.

Allosteric Regulation of dCMP Deaminase

Figure 3: Allosteric regulation of dCMP deaminase activity.

Conclusion

The cellular regulation of dUMP pools is a complex and highly orchestrated process that is fundamental to genome stability. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved is critical for researchers in molecular biology, oncology, and pharmacology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and drug development professionals seeking to further investigate dUMP metabolism and exploit its therapeutic potential. Future research in this area will likely focus on the development of more specific inhibitors for the key enzymes and a deeper understanding of the crosstalk between dUMP metabolism and other cellular processes.

References

- 1. pnas.org [pnas.org]

- 2. Some physical and kinetic properties of deoxycytidylate deaminase from normal and virus-infected mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on identifying the allosteric binding sites of deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of Streptococcus mutans 2'-deoxycytidylate deaminase and its complex with substrate analog and allosteric regulator dCTP x Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric inhibition of human liver aldehyde dehydrogenase by the isoflavone prunetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive analysis of normal adjacent to tumor transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing chemotherapy dosing strategies in a spatial cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic behaviour and allosteric regulation of human deoxycytidylate deaminase derived from leukemic cells [pubmed.ncbi.nlm.nih.gov]

- 10. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. people.maths.ox.ac.uk [people.maths.ox.ac.uk]

- 12. imtm.cz [imtm.cz]

- 13. A single high-dose irradiation changes accumulation of methotrexate and gene expression levels of SLC and ABC transporters in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. Colon Cancer Cells Gene Expression Signature As Response to 5- Fluorouracil, Oxaliplatin, and Folinic Acid Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Massively parallel pooled screening reveals genomic determinants of nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oaepublish.com [oaepublish.com]

- 19. Frontiers | A single high-dose irradiation changes accumulation of methotrexate and gene expression levels of SLC and ABC transporters in cancer cells [frontiersin.org]

The Double-Edged Sword: dUMP's Role in Uracil Misincorporation and Genomic Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of uracil (B121893) in DNA, a base normally restricted to RNA, represents a significant threat to genomic stability. One of the primary mechanisms for this anomaly is the misincorporation of deoxyuridine monophosphate (dUMP), derived from deoxyuridine triphosphate (dUTP), in place of thymidine (B127349) monophosphate (dTMP) during DNA replication. This event, driven by fluctuations in cellular dUTP/dTTP pools, triggers a cascade of repair processes that, while essential, can themselves be a source of DNA damage if overwhelmed or dysregulated. This technical guide provides a comprehensive overview of the molecular pathways governing dUMP's contribution to uracil misincorporation, the intricate enzymatic repair mechanisms, and the profound consequences for cellular health and disease. Detailed experimental protocols for the quantification and mapping of genomic uracil are provided, alongside quantitative data and visual representations of the key pathways to serve as a valuable resource for researchers in molecular biology, oncology, and drug development.

Introduction: The Problem of Uracil in DNA

Uracil can appear in the genome through two principal routes: the deamination of cytosine to form a U:G mismatch, and the misincorporation of dUTP opposite adenine (B156593) to create a U:A pair.[1] While cytosine deamination is a direct mutagenic event leading to C-to-T transition mutations if not repaired, the misincorporation of dUMP is not inherently mutagenic as uracil, like thymine, base-pairs with adenine.[2] However, the cell employs a robust surveillance and repair system to remove uracil from DNA, regardless of its origin. The primary pathway for this is Base Excision Repair (BER), a multi-enzyme process that can, under conditions of high uracil load, lead to the formation of DNA strand breaks, chromosomal instability, and ultimately, apoptosis or necrosis.[3][4]

The gatekeeper controlling the rate of dUMP misincorporation is the cellular dUTP:dTTP ratio.[4] This ratio is dynamically regulated by a network of enzymes involved in nucleotide metabolism, with dUTP pyrophosphatase (dUTPase) playing a central role in minimizing cellular dUTP pools.[5][6] Perturbations in this delicate balance, whether through genetic defects, nutritional deficiencies (e.g., folate deficiency), or chemotherapeutic intervention, can lead to a dramatic increase in uracil misincorporation, with significant pathological consequences.[7][8]

The Metabolic Nexus: dUTP and dTTP Biosynthesis

The intracellular concentrations of dUTP and dTTP are tightly controlled to ensure the fidelity of DNA replication. The pathways governing their synthesis and degradation are interconnected, highlighting the cell's intricate mechanisms for maintaining genomic integrity.

dot

Caption: Deoxyribonucleotide metabolism and the central role of dUTPase.

Key Enzymes and Regulatory Control

-

dUTP Pyrophosphatase (dUTPase): This enzyme is the primary regulator of cellular dUTP levels. It catalyzes the hydrolysis of dUTP to dUMP and pyrophosphate, serving a dual function: it prevents the accumulation of dUTP, thereby minimizing its incorporation into DNA, and it provides the dUMP substrate necessary for the de novo synthesis of dTMP.[5][6]

-

Thymidylate Synthase (TYMS): TYMS catalyzes the conversion of dUMP to dTMP, a rate-limiting step in the de novo synthesis of dTTP. This reaction requires N(5),N(10)-methylenetetrahydrofolate as a cofactor, linking thymidylate synthesis to folate metabolism.[9]

-

Ribonucleotide Reductase (RNR): RNR is responsible for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside diphosphate counterparts, providing the precursors for all deoxynucleotide triphosphates.

-

dCMP Deaminase: This enzyme converts dCMP to dUMP, contributing to the dUMP pool for thymidylate synthesis.

Quantitative Insights into Uracil Misincorporation

The frequency of uracil misincorporation is a direct consequence of the intracellular dUTP/dTTP ratio and the kinetic properties of the enzymes involved in DNA replication and repair. The following tables summarize key quantitative data from the literature.

Table 1: Cellular dUTP and dTTP Concentrations and Ratios

| Cell Type | Condition | dUTP Concentration (µM) | dTTP Concentration (µM) | dUTP/dTTP Ratio | Reference(s) |

| Human PBMCs | Normal | 12.0 | 16.0 | 0.75 | [4] |

| Human Primary Macrophages | Normal | 2.9 | ~0.05 | 58 | [4] |

| HT29 Human Colon Carcinoma | Untreated | Undetectable | - | - | [9] |

| HT29 Human Colon Carcinoma | ZD1694 (TS inhibitor) treated | Markedly increased | Markedly decreased | Increased | [9] |

| Mycobacterium smegmatis | Wild-type | ~0.2 (pmol/10⁸ cells) | ~4.5 (pmol/10⁸ cells) | ~0.04 | [10] |

| Mycobacterium smegmatis | dUTPase inactive | ~4.0 (pmol/10⁸ cells) | ~4.0 (pmol/10⁸ cells) | ~1.0 | [10] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Reference(s) |

| dUTPase | E. coli | dUTP·Mg | ~0.1 | 6-9 | ~1 x 10⁸ | [11] |

| dUTPase | E. coli | dCTP | - | - | ~1 x 10³ | [11] |

| dUTPase | Plasmodium falciparum | dUTP·Mg | - | - | - | [12] |

| dUTPase | Plasmodium falciparum | dUTP (EDTA) | - | 105-fold decrease | - | [12] |

| dUTPase | Leishmania major | dUTP | 2.11 | 49 | 2.3 x 10⁷ | [13] |

| dUTPase | Leishmania major | dUDP | 62.70 | 65 | 1 x 10⁶ | [13] |

| dUTPase | Saccharomyces cerevisiae | dUTP | 1-500 | - | - | [14] |

Table 3: Uracil Content in Genomic DNA

| Organism/Cell Type | Genotype/Condition | Uracil Content (Uracils/10⁶ bases) | Reference(s) |

| E. coli | dut-1 ung-1 | 3000-8000 | [15] |

| Human Lymphoblastoid Cells | UNG functional | ~0.06 - 0.1 | [16] |

| Human Lymphoblastoid Cells | UNG dysfunctional | 11-fold higher | [16] |

| Mouse Embryonic Fibroblasts | Ung+/+ | ~0.06 - 0.1 | [16] |

| Mouse Embryonic Fibroblasts | Ung-/- | 5-fold higher | [16] |

The Cellular Response: Base Excision Repair of Uracil